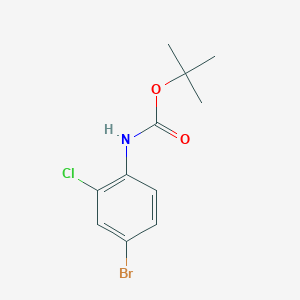

Tert-butyl (4-bromo-2-chlorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEJPTJXEPYWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625080 | |

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-09-7 | |

| Record name | tert-Butyl (4-bromo-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (4-bromo-2-chlorophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (4-bromo-2-chlorophenyl)carbamate, bearing the CAS Number 330794-09-7 , is a halogenated aromatic organic compound featuring a carbamate functional group. Specifically, it is the tert-butoxycarbonyl (Boc) protected form of 4-bromo-2-chloroaniline. The Boc protecting group is pivotal in multi-step organic synthesis, primarily to mask the reactivity of the amine functionality, rendering it stable to a wide range of reaction conditions, particularly nucleophiles and bases. This allows for selective chemical transformations at other positions of the aromatic ring. The strategic placement of bromide and chloride substituents on the phenyl ring makes this compound a valuable intermediate in medicinal chemistry and materials science, offering multiple reactive sites for further functionalization, most notably in cross-coupling reactions. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its potential applications in the realm of drug discovery and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a Boc-protected amino group at the 1-position.

Molecular Formula: C₁₁H₁₃BrClNO₂

Molecular Weight: 306.58 g/mol

// Atom nodes N1 [label="N", pos="0,0!"]; H1 [label="H", pos="-0.5,-0.8!"]; C1 [label="C", pos="1.3,0!"]; O1 [label="O", pos="1.8,0.8!"]; O2 [label="O", pos="1.8,-0.8!"]; C2 [label="C", pos="3.1,-0.8!"]; C3 [label="C", pos="3.6,-1.6!"]; C4 [label="C", pos="3.6,0!"]; C5 [label="C", pos="3.6,-0.8!"]; C6 [label="C", pos="-1.3,0!"]; C7 [label="C", pos="-2.1,0.8!"]; C8 [label="C", pos="-3.4,0.8!"]; C9 [label="C", pos="-4.2,0!"]; C10 [label="C", pos="-3.4,-0.8!"]; C11 [label="C", pos="-2.1,-0.8!"]; Cl1 [label="Cl", pos="-1.6,2.2!"]; Br1 [label="Br", pos="-5.8,0!"];

// Bonds N1 -- H1; N1 -- C1; C1 -- O1 [style=double]; C1 -- O2; O2 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C7 -- Cl1; C9 -- Br1; C6 -- C11 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double]; } Chemical Structure of this compound

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental data for this specific compound is limited.

| Property | Value | Source |

| CAS Number | 330794-09-7 | ChemScene |

| Molecular Formula | C₁₁H₁₃BrClNO₂ | ChemScene |

| Molecular Weight | 306.58 | ChemScene |

| Appearance | Solid (predicted) | - |

| Melting Point | 70-72 °C (for the parent aniline) | Sigma-Aldrich |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. | Inferred from similar compounds |

| SMILES | CC(C)(C)OC(=O)NC1=CC(Br)=CC=C1Cl | ChemScene |

| InChI | InChI=1S/C11H13BrClNO2/c1-11(2,3)17-10(16)15-8-5-6-9(12)7(13)4-8/h4-6H,1-3H3,(H,15,16) | PubChem |

Synthesis Protocol

Detailed Experimental Protocol:

Materials:

-

4-bromo-2-chloroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-chloroaniline (1 equivalent) in anhydrous THF or DCM.

-

To the stirred solution, add triethylamine (1.5 equivalents) or a catalytic amount of DMAP.

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the Boc-protected amine and the two halogen substituents on the aromatic ring. The Boc group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to regenerate the free amine.[3]

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules. The bromine and chlorine atoms provide handles for various carbon-carbon and carbon-heteroatom bond-forming reactions, with the bromine atom being generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity can, in principle, allow for sequential functionalization of the aromatic ring.

While specific examples of the use of this compound in the synthesis of bioactive molecules are not prevalent in the literature, the broader class of Boc-protected haloanilines are fundamental intermediates. For instance, related carbamate derivatives are used in the synthesis of compounds with anti-inflammatory activity.[2] The carbamate moiety itself is a common structural motif in many approved drugs due to its chemical stability and ability to act as a peptide bond isostere.

Safety and Handling

Based on the GHS classifications provided by suppliers, this compound should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not extensively documented, synthetic intermediate. Its utility stems from the stable Boc-protection of the aniline nitrogen, which allows for selective manipulation of the chloro and bromo substituents on the aromatic ring. While specific experimental data and applications for this exact molecule are sparse in the public domain, its synthesis can be reliably achieved through standard protocols for Boc-protection of anilines. Its potential as a building block in the synthesis of novel pharmaceutical agents and other functional materials is significant, mirroring the widespread use of similarly substituted haloanilines in medicinal chemistry. Further research into the specific reactivity and applications of this compound would be beneficial to the scientific community.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

-

PubChem. 4-Bromoaniline, N-BOC protected. Available from: [Link]

-

ResearchGate. 4-Bromo-2-chloroaniline. Available from: [Link]

-

National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]

-

Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available from: [Link]

-

PubChem. 4-Bromo-2-chloroaniline. Available from: [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

Sources

An In-Depth Technical Guide on the Synthesis and Characterization of Tert-butyl (4-bromo-2-chlorophenyl)carbamate

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details a robust and reproducible synthetic protocol, rooted in the well-established Boc protection of anilines. We delve into the mechanistic underpinnings of the reaction, explaining the critical role of each reagent and reaction condition. Furthermore, a complete suite of characterization techniques is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both practical experimental procedures and the theoretical framework necessary for successful implementation.

Introduction: Significance and Applications

This compound is a versatile synthetic intermediate. The presence of three distinct functionalities—a Boc-protected amine, a bromine atom, and a chlorine atom—on the phenyl ring makes it a valuable building block for introducing this substituted aromatic moiety into more complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The bromine and chlorine substituents offer orthogonal handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular architectures.

The 4-bromo-2-chloroaniline core is found in a range of biologically active molecules, and its Boc-protected form allows for selective manipulation of the amino group during multi-step syntheses. This strategic protection is crucial in preventing undesired side reactions and ensuring high yields of the target compounds.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-protection of 4-bromo-2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for the introduction of the Boc protecting group onto an amine.[3]

Reaction Scheme

Scheme 1. Synthesis of this compound from 4-bromo-2-chloroaniline.

Scheme 1. Synthesis of this compound from 4-bromo-2-chloroaniline.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to reaction conditions and workup procedures.

Materials and Reagents:

-

4-Bromo-2-chloroaniline (CAS: 38762-41-3)[][5]

-

Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)[1]

-

4-Dimethylaminopyridine (DMAP) (CAS: 1122-58-3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an off-white to pale yellow solid, can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Scientific Rationale and Causality

-

Choice of Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the reagent of choice for Boc protection due to its high reactivity towards amines and the clean byproducts it generates (tert-butanol and CO₂).[1]

-

4-Dimethylaminopyridine (DMAP): DMAP acts as a nucleophilic catalyst, accelerating the reaction.[6] It reacts with Boc₂O to form a more reactive intermediate, which is then readily attacked by the amine.[7] While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, the use of DMAP is beneficial for less reactive anilines like 4-bromo-2-chloroaniline, which has electron-withdrawing groups.[8]

-

-

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves both the starting materials and the product.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

-

-

Workup Procedure:

-

Aqueous Wash: The wash with saturated NaHCO₃ is crucial to neutralize any acidic impurities and to quench any unreacted Boc₂O. The brine wash helps to remove any remaining water from the organic layer.

-

Drying: The use of a drying agent like MgSO₄ or Na₂SO₄ is essential to remove residual water from the organic solvent, which could interfere with the isolation of the pure product.

-

Experimental Workflow Diagram

Diagram 1. Experimental workflow for the synthesis of this compound.

Characterization of this compound

Unequivocal characterization of the synthesized compound is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the carbamate N-H proton (often broad), and a singlet for the nine tert-butyl protons around δ 1.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-140 ppm, a carbonyl carbon around δ 152 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm. |

| IR Spectroscopy | A characteristic N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration of the carbamate around 1700-1730 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (305.03 g/mol for C₁₁H₁₃BrClNO₂). The isotopic pattern for one bromine and one chlorine atom will be a key diagnostic feature. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The distinct signals for the aromatic, N-H, and tert-butyl protons, along with their integration values, are crucial for structural confirmation.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl and aliphatic carbons of the Boc group, as well as the aromatic carbons, are diagnostic.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-H and C=O groups of the carbamate are strong indicators of a successful reaction.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a fundamental piece of information for its identification. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides definitive evidence for the presence of these halogens in the molecule.

Characterization Workflow Diagram

Diagram 2. Workflow for the characterization of this compound.

Safety Considerations

-

4-Bromo-2-chloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: This compound is a lachrymator and can cause skin and respiratory irritation. Handle with care in a fume hood.

-

4-Dimethylaminopyridine (DMAP): DMAP is highly toxic and can be absorbed through the skin. Use extreme caution and wear appropriate PPE.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described method is robust, high-yielding, and relies on well-understood organic chemistry principles. The comprehensive characterization data presented serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. The strategic importance of this compound as a versatile building block in medicinal chemistry and other areas of chemical synthesis underscores the value of a well-documented and reproducible synthetic procedure.

References

- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.

- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.

- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. 2024.

- Sigma-Aldrich. Application Note – N-Boc protection.

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link].

- GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. 2024.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. 2023.

-

YouTube. Di-tert-butyl dicarbonate. 2015. Available from: [Link].

- Supporting Information. Characterization Data of the Products.

-

ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. 2024. Available from: [Link].

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link].

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Available from: [Link].

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link].

-

PubChem. tert-Butyl N-(2-bromoethyl)carbamate. Available from: [Link].

-

ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts …. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Available from: [Link].

-

Chongqing Chemdad Co., Ltd. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE. Available from: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubChem. tert-butyl N-(4-bromobutyl)carbamate. Available from: [Link].

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link].

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. Available from: [Link].

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. 2015. Available from: [Link].

-

IUCr Journals. Methyl N-(2-bromo-4-chlorophenyl)carbamate. Available from: [Link].

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link].

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link].

-

IUCr Journals. Methyl N-(2-bromo-4-chlorophenyl)carbamate. 2018. Available from: [Link].

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024. Available from: [Link].

-

PubChem. Tert-butyl 4-bromophenethyl(ethyl)carbamate. Available from: [Link].

-

ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Available from: [Link].

-

National Institute of Standards and Technology. Butyl carbamate. NIST WebBook. Available from: [Link].

-

ResearchGate. 4-Bromo-2-chloroaniline. 2025. Available from: [Link].

-

PubChem. 4-Bromo-2-chloroaniline. Available from: [Link].

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link].

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 4-Brom-2-chloranilin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

Spectroscopic data (NMR, IR, MS) of Tert-butyl (4-bromo-2-chlorophenyl)carbamate

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl (4-bromo-2-chlorophenyl)carbamate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. Our approach moves beyond simple data presentation, delving into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

Introduction and Molecular Overview

This compound (C₁₁H₁₃BrClNO₂) is a protected aniline derivative. The tert-butyloxycarbonyl (Boc) protecting group is extensively used in multi-step organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The presence of bromine and chlorine atoms on the phenyl ring makes this compound a versatile building block for introducing a substituted aniline moiety, particularly in the synthesis of pharmaceuticals and agrochemicals through cross-coupling reactions.

A precise understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and monitoring reaction progress. This guide will dissect the characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS, linking them directly to the compound's unique structural features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

A sample of this compound (~10-20 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum is characterized by distinct signals corresponding to the tert-butyl, amine, and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |

| ~8.2-8.4 | Doublet (d) | 1H | Ar-H | This downfield shift is attributed to the proton ortho to the bromine atom and meta to the chlorine, experiencing deshielding from both halogens. |

| ~7.5 | Doublet of doublets (dd) | 1H | Ar-H | This proton is positioned between the bromine and chlorine substituents (meta to both), resulting in a complex splitting pattern. |

| ~7.3 | Singlet (s, broad) | 1H | N-H | The broadness of this signal is due to quadrupolar relaxation from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can vary with concentration and solvent. |

| ~7.1 | Doublet (d) | 1H | Ar-H | This proton is ortho to the carbamate group and meta to the bromine, appearing at the most upfield position in the aromatic region due to the donating effect of the nitrogen. |

| 1.51 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a strong, sharp singlet.[1][2] |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Causality and Expert Insights |

| ~152.5 | C =O (carbamate) | The carbonyl carbon of the carbamate is significantly deshielded, placing it in this characteristic downfield region.[1] |

| ~137.5 | Ar-C -NH | The ipso-carbon attached to the nitrogen of the carbamate group. |

| ~132.0 | Ar-C -H | Aromatic methine carbon. |

| ~129.0 | Ar-C -Cl | The ipso-carbon bearing the chlorine atom. Its chemical shift is influenced by the electronegativity of the chlorine. |

| ~125.0 | Ar-C -H | Aromatic methine carbon. |

| ~120.0 | Ar-C -H | Aromatic methine carbon. |

| ~115.5 | Ar-C -Br | The ipso-carbon attached to the bromine atom. |

| ~80.9 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom.[1][3] |

| ~28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region.[1][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| ~3400 | N-H Stretch | Amine (N-H) | A moderately sharp peak indicating the N-H bond of the secondary carbamate. Its position suggests minimal hydrogen bonding in a non-polar solvent.[4] |

| ~2980 | C-H Stretch (sp³) | Alkane (C-H) | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group. |

| ~1730 | C=O Stretch | Carbonyl (C=O) | A very strong and sharp absorption band, which is a hallmark of the carbamate carbonyl group.[4][5] |

| ~1520 | N-H Bend | Amine (N-H) | Bending vibration coupled with C-N stretching, characteristic of secondary amides/carbamates.[4] |

| ~1250 & ~1160 | C-O Stretch | Ester (C-O) | Strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C linkage of the tert-butyl ester. |

| ~820 | C-H Out-of-plane Bend | Aromatic C-H | Bending vibration characteristic of the substitution pattern on the aromatic ring. |

| < 800 | C-Cl / C-Br Stretch | Halogenated Alkane | Stretching vibrations for the C-Cl and C-Br bonds appear in the fingerprint region and can be difficult to assign definitively without comparative analysis. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

The mass spectrum is typically obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Analysis and Interpretation

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. The presence of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2) creates a distinctive cluster of peaks.

-

Molecular Weight: 306.02 g/mol (for ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O)

Key Fragmentation Pathways:

The primary fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, which is a diagnostically significant event.

-

Loss of tert-butyl cation ([M - 57]⁺): Cleavage of the O-C(CH₃)₃ bond to lose a tert-butyl group (mass 57).

-

Loss of isobutylene ([M - 56]): A rearrangement reaction leading to the loss of isobutylene (mass 56), leaving behind the carbamic acid which can then decarboxylate.

-

Loss of the Boc group ([M - 101]⁺): Fragmentation resulting in the loss of the entire tert-butyloxycarbonyl group (mass 101), yielding the 4-bromo-2-chloroaniline radical cation.

Caption: General synthesis workflow for Boc-protection.

Conclusion

The combination of NMR, IR, and MS provides a robust and definitive characterization of this compound. The ¹H NMR spectrum clearly resolves the aromatic, amine, and tert-butyl protons. ¹³C NMR confirms the carbon skeleton, including the distinct carbonyl and aliphatic carbons. IR spectroscopy validates the presence of key functional groups, notably the N-H and C=O of the carbamate. Finally, mass spectrometry confirms the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways essential for unambiguous identification. This comprehensive spectroscopic profile serves as an invaluable reference for researchers in the fields of chemical synthesis and pharmaceutical development, ensuring the integrity and quality of their work.

References

-

Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from orgsyn.org. URL: [Link]

- Supporting Information. (n.d.). Characterization Data of the Products.

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from orgsyn.org. URL: [Link]

-

AA Blocks. (n.d.). tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)-2-hydroxyethyl]carbamate. Retrieved from aablocks.com. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from rsc.org. URL: [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from nih.gov. URL: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from nist.gov. URL: [Link]

- Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4.

-

PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from nih.gov. URL: [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(4-bromo-2-fluorophenyl)carbamate (C11H13BrFNO2). Retrieved from pubchemlite.com. URL: [Link]

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from researchgate.net. URL: [Link]

-

ResearchGate. (2025). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Retrieved from researchgate.net. URL: [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from mdpi.com. URL: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloroaniline. Retrieved from nih.gov. URL: [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from nist.gov. URL: [Link]

-

The Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from rsc.org. URL: [Link]

-

PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Retrieved from nih.gov. URL: [Link]

-

ResearchGate. (2025). 4-Bromo-2-chloroaniline. Retrieved from researchgate.net. URL: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from libretexts.org. URL: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl (4-bromo-2-chlorophenyl)carbamate

Introduction

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a key chemical intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its molecular architecture, featuring a halogenated phenyl ring protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile building block. The Boc protecting group is renowned for its stability under various conditions and its straightforward removal under acidic environments, a feature heavily exploited in multi-step organic synthesis.[1] The presence of bromo and chloro substituents on the aromatic ring further enhances its utility, allowing for subsequent cross-coupling reactions to build molecular complexity.

A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is not merely an academic exercise. For researchers, process chemists, and formulation scientists, this knowledge is critical. It dictates the selection of appropriate solvent systems for reactions and purifications, influences the design of robust synthetic routes, and informs the development of stable, long-term storage solutions. Inefficient dissolution can lead to poor reaction kinetics and yields, while unforeseen degradation can result in impurity formation, compromising the quality and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of this compound. We will delve into its predicted physicochemical profile, explore its solubility characteristics in various solvent classes, and meticulously detail its stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. This document is designed to be a practical resource, furnishing scientific professionals with not only theoretical insights but also detailed, field-proven experimental protocols to empirically determine these critical parameters. Our approach is grounded in established principles of physical organic chemistry and adheres to the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Profile and Theoretical Characteristics

The behavior of a compound is fundamentally dictated by its structure. The key features of this compound are a substituted aromatic ring, which imparts hydrophobicity, and a polar carbamate functional group capable of acting as a hydrogen bond donor and acceptor.[2] The bulky tert-butyl group and the halogen atoms further contribute to the molecule's lipophilicity.

To provide a quantitative foundation, we have generated an in silico profile using computational prediction tools. These values serve as a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₃BrClNO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 306.58 g/mol | Essential for all stoichiometric calculations. |

| logP (Octanol/Water) | ~4.2 - 4.5 | Indicates high lipophilicity, suggesting poor aqueous solubility but good membrane permeability. |

| Topological Polar Surface Area | ~38.3 Ų | A low value, suggesting good potential for passive absorption across biological membranes. |

| Aqueous Solubility (logS) | ~ -4.5 to -5.0 | Predicts very low solubility in water, a critical factor for formulation. |

| pKa (acidic) | ~14-15 (Amide N-H) | The amide proton is very weakly acidic and not relevant under physiological conditions. |

| pKa (basic) | Not applicable | The molecule lacks a strongly basic functional group. |

Note: These values are computationally predicted and require experimental verification.

Solubility Profile: From Theory to Practice

Based on its high predicted logP, this compound is expected to be poorly soluble in aqueous media and highly soluble in non-polar organic solvents. The polar carbamate moiety may provide some solubility in polar aprotic solvents.

Table 2: Qualitative Predicted Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | "Like dissolves like"; the molecule is predominantly non-polar. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | Capable of dissolving both non-polar and polar components of the molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole moments can solvate the carbamate group effectively. |

| Polar Protic | Methanol, Ethanol | Moderate | The alkyl chain can interact with the non-polar parts, but the hydrogen-bonding network is less favorable. |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low | The large, hydrophobic structure resists solvation by the highly ordered water network. |

While predictions are useful, empirical determination is essential. We present two standard protocols for solubility assessment: a rapid kinetic assay for initial screening and the gold-standard thermodynamic shake-flask method for definitive data.[2][3]

Workflow for Solubility Determination

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocol 2.1: Kinetic Solubility Assay

Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution.[4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler or multichannel pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

-

Measurement: Analyze the plate using a nephelometer to measure light scattering, which indicates the extent of precipitation. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[2]

Causality: This method mimics the scenario where a compound dissolved in an organic solvent is introduced into an aqueous environment, common in early-stage biological assays. The resulting value is "kinetic" because the system does not reach thermodynamic equilibrium.

Experimental Protocol 2.2: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound.[3]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4) against a calibration curve prepared from a known stock solution.[5]

Causality: This method is considered the gold standard as it measures the true thermodynamic equilibrium between the most stable solid form and the solution, providing a definitive solubility value crucial for formulation and biopharmaceutical classification.[3]

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for defining its shelf-life and identifying potential impurities that may arise during synthesis or storage. The primary points of potential degradation are the carbamate linkage and the Boc protecting group. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions, while the Boc group is designed to be labile under acidic conditions.[4][6]

Forced degradation (or stress testing) studies are conducted to accelerate this process, providing insight into the degradation pathways and helping to develop a stability-indicating analytical method. These studies are performed according to ICH guideline Q1A(R2).[7]

Workflow for Forced Degradation Studies

Caption: Likely degradation products under acidic and basic stress conditions.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. For a molecule like this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice. [8]Such a method must be able to separate the parent compound from all process-related impurities and any degradation products generated during stability studies.

Workflow for HPLC Method Development & Validation

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. evotec.com [evotec.com]

- 6. researchgate.net [researchgate.net]

- 7. ajpsonline.com [ajpsonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Purity Analysis of Commercial Tert-butyl (4-bromo-2-chlorophenyl)carbamate: A Guide for Method Development and Impurity Profiling

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a critical building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the purity analysis of this compound. We delve into the underlying principles and detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is on building a robust, self-validating analytical strategy to identify and quantify potential process-related impurities and degradation products, ensuring the quality and consistency required for drug development.

Introduction: The Critical Role of Starting Material Purity

In pharmaceutical synthesis, the quality of the final product is intrinsically linked to the purity of its starting materials. This compound, featuring a Boc-protected amine and a di-halogenated phenyl ring, is a versatile intermediate. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, prized for its stability in basic conditions and facile removal under acidic conditions.[1][2] However, this lability also presents analytical challenges. The presence of bromine and chlorine atoms makes the aromatic ring a hub for further functionalization, often via cross-coupling reactions.

The primary goal of this guide is to establish a multi-faceted analytical approach to create a detailed purity profile. This is not merely a pass/fail test but a comprehensive characterization that informs process chemistry, ensures batch-to-batch consistency, and satisfies stringent regulatory requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrClNO₂ |

| Molecular Weight | 306.58 g/mol |

| Appearance | Typically an off-white to white solid |

| Structure | |

| Key Functional Groups | Carbamate, tert-butyl ether, aryl bromide, aryl chloride |

Strategic Approach to Purity Analysis

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed. This strategy ensures that impurities not detected by one method can be captured by another.

Our recommended workflow integrates a primary quantitative technique (HPLC) with powerful qualitative/confirmatory techniques (NMR, MS).

Caption: Overall workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC with UV detection is the cornerstone for assay determination and the quantification of related substance impurities. The method separates compounds based on their polarity. The nonpolar nature of the di-halogenated aromatic ring and the Boc group makes the target analyte well-suited for retention on a nonpolar stationary phase like C18.

Causality Behind Experimental Choices

-

Column: A C18 (octadecylsilane) column is the standard choice for moderately nonpolar molecules. Its hydrophobic nature provides strong retention for the aromatic carbamate.

-

Mobile Phase: A gradient of a polar organic solvent (acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

Acidic Modifier: The addition of a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It protonates the carbamate and suppresses the ionization of residual silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.[3] However, caution is advised with TFA, as prolonged exposure or concentration during solvent evaporation can lead to the cleavage of the acid-labile Boc group.[4] Formic acid is a milder and often safer alternative.

-

Detection: The aromatic ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, which helps in peak tracking and impurity identification.[5]

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1.0 mg/mL stock solution. Further dilute as needed.

-

Chromatographic Conditions:

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for good resolution of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-22 min: 50% B | Gradient elution is necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |

| Detection | PDA at 254 nm | Wavelength where the aromatic ring strongly absorbs. |

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

-

Data Analysis: Purity is typically calculated using area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Their Identification

Understanding the synthetic route is key to predicting potential impurities. The most common synthesis involves the reaction of 4-bromo-2-chloroaniline with di-tert-butyl dicarbonate ((Boc)₂O).[2][6]

Caption: Synthesis route and potential impurities.

Table 3: Common Potential Impurities

| Impurity | Structure | Origin | Expected Elution (HPLC) |

| 4-bromo-2-chloroaniline | Unreacted starting material | Earlier than the product (more polar) | |

| tert-Butanol | By-product of Boc₂O reaction | Very early, may be in solvent front | |

| Isomeric Impurities | e.g., tert-butyl (2-bromo-4-chlorophenyl)carbamate | Impurities in starting aniline | Close to the main peak, requiring good resolution |

| Boc-deprotected impurity | Same as starting material | Degradation of product (acidic conditions) | Same as starting material |

Spectroscopic Confirmation: NMR and MS

While HPLC provides quantitative data, it reveals little about the identity of the peaks. NMR and MS are indispensable for structural confirmation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a "fingerprint" of the molecule, confirming the presence of key structural motifs.[7]

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[7]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typically, 16-32 scans are sufficient for a clear spectrum.

-

Data Analysis: Integrate the peaks to determine the relative ratios of protons. Impurities will present as separate sets of signals.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration | Rationale |

| tert-Butyl (-C(CH₃)₃) | Singlet (s) | ~1.5 | 9H | Chemically equivalent protons with no adjacent protons to couple with.[7] |

| Amine (-NH-) | Broad Singlet (br s) | ~6.5 - 7.0 | 1H | Exchangeable proton, signal may be broad.[7] |

| Aromatic (Ar-H) | Multiplet (m) | ~7.2 - 8.2 | 3H | Complex splitting pattern due to Br and Cl substitution. |

Mass Spectrometry (MS)

MS confirms the molecular weight of the analyte and can help identify impurities. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern that serves as a powerful confirmation tool.

-

Interface: Use the same HPLC method as described above, but direct the column effluent to an Electrospray Ionization (ESI) source of a mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used, which will detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. Compare the observed m/z and isotopic pattern to the theoretical values. For C₁₁H₁₃BrClNO₂, the expected monoisotopic mass is ~305.98 Da.

Conclusion: Establishing a Comprehensive Quality Profile

The purity analysis of this compound is a multi-step, evidence-based process. A high-resolution HPLC method serves as the foundation for quantification, but it must be supported by spectroscopic techniques like NMR and MS for unequivocal structural confirmation and impurity identification. By understanding the chemistry of the molecule and potential synthetic pitfalls, a robust analytical strategy can be developed. This self-validating system of orthogonal methods provides the high degree of confidence in product quality that is non-negotiable in the field of drug development.

References

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online discussion]. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online forum]. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

-

University of Colorado Boulder. (2014). High Performance Liquid Chromatography. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for the N-tert-butoxycarbonylation of amines. Available at: [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Tert-butyl (4-bromo-2-chlorophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of N-Boc Protected Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and facile cleavage under specific acidic conditions, providing a reliable method for the temporary masking of amine functionalities. Tert-butyl (4-bromo-2-chlorophenyl)carbamate, also known as N-Boc-4-bromo-2-chloroaniline, is a prime example of a strategically functionalized building block. Its di-halogenated phenyl ring offers multiple, distinct points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive technical overview of its chemical structure, a detailed synthesis protocol, physicochemical properties, and its application in the synthesis of advanced pharmaceutical intermediates.

Chemical Structure and Nomenclature

The precise arrangement of substituents on the aromatic ring is critical to the reactivity and utility of this molecule. The structure consists of a central aniline core, where the amine is protected as a tert-butyl carbamate. The phenyl ring is substituted with a bromine atom at position 4 and a chlorine atom at position 2, relative to the carbamate group.

IUPAC Name: tert-butyl N-(4-bromo-2-chlorophenyl)carbamate

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrClNO₂ | N/A |

| Molecular Weight | 306.58 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 101-103 °C | |

| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. | N/A |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 81 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear around 152 ppm. The aromatic carbons will resonate in the region of δ 115-140 ppm.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. The [M+H]⁺ ion would be expected around m/z 306 and 308, and the [M+Na]⁺ ion around m/z 328 and 330.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is most effectively achieved through the N-Boc protection of 4-bromo-2-chloroaniline. This two-step process begins with the synthesis of the aniline precursor, followed by the carbamate formation.

Part 1: Synthesis of 4-bromo-2-chloroaniline

The synthesis of the aniline precursor can be accomplished via a multi-step process starting from aniline, involving acetylation, bromination, chlorination, and subsequent deacetylation. A more direct laboratory-scale synthesis involves the selective bromination of 2-chloroaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-chloroaniline.

Caption: Workflow for the synthesis of 4-bromo-2-chloroaniline.

Part 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-bromo-2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-bromo-2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Reagents: Add a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) dropwise or portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Caption: Workflow for the N-Boc protection of 4-bromo-2-chloroaniline.

Applications in Drug Discovery and Development

The strategic placement of the bromine and chlorine atoms, along with the Boc-protected amine, makes this compound a highly versatile intermediate in medicinal chemistry. The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities.

A key application of this building block is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-bromo-2-chlorophenyl moiety can serve as a scaffold that can be elaborated to interact with the ATP-binding site of various kinases.

Exemplary Application: Intermediate in the Synthesis of Receptor Tyrosine Kinase Inhibitors

This compound can be utilized as a key starting material in the synthesis of N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, a class of compounds that have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.

The synthesis would typically involve:

-

A Suzuki or Stille coupling at the C-Br position to introduce a desired substituent.

-

Deboc-protection of the amine to allow for further functionalization.

-

Subsequent reaction to build the pyrrolo[2,3-d]pyrimidine core.

The Synthetic Landscape of Tert-butyl (4-bromo-2-chlorophenyl)carbamate: An In-depth Technical Guide

Introduction

Tert-butyl (4-bromo-2-chlorophenyl)carbamate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of a bromine and a chlorine atom on the phenyl ring, coupled with the versatile Boc-protected amine, makes it a strategic building block for introducing this substituted phenyl moiety in drug discovery and development. This guide provides a comprehensive review of the primary synthetic routes to this key intermediate, offering a detailed analysis of the methodologies, mechanistic underpinnings, and practical considerations for researchers and scientists in the field.

The principal strategy for the synthesis of this compound involves the protection of the amino group of 4-bromo-2-chloroaniline with a tert-butyloxycarbonyl (Boc) group. Consequently, the synthetic challenge primarily lies in the efficient and regioselective preparation of the 4-bromo-2-chloroaniline precursor. This guide will therefore first delve into the established synthetic pathways to 4-bromo-2-chloroaniline, followed by a detailed protocol for the final Boc-protection step.

Synthesis of the Precursor: 4-Bromo-2-chloroaniline

Two main synthetic routes are commonly employed for the preparation of 4-bromo-2-chloroaniline, starting from either aniline or 2-chloroaniline. The choice of starting material dictates the overall synthetic strategy and presents distinct advantages and disadvantages.

Route 1: Multi-step Synthesis from Aniline

This classic route involves a four-step sequence: acetylation of aniline, followed by regioselective bromination, subsequent chlorination, and finally deprotection.

Caption: Multi-step synthesis of 4-bromo-2-chloroaniline starting from aniline.

Step 1: Acetylation of Aniline to Acetanilide

-

In a round-bottom flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a designated period.

-

Pour the cooled reaction mixture into ice-water to precipitate the acetanilide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

-

Dissolve acetanilide in glacial acetic acid.

-

Add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Continue stirring for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the 4-bromoacetanilide by filtration, wash with water, and recrystallize from ethanol.

Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

-

Suspend 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Generate chlorine gas in situ by the reaction of an oxidizing agent (e.g., sodium chlorate) with hydrochloric acid, and bubble it through the reaction mixture.

-

Maintain the reaction at a controlled temperature.

-

After completion, pour the mixture into water to precipitate the product.

-

Collect the 4-bromo-2-chloroacetanilide by filtration and wash with water.

Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline [1]

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-chloroacetanilide, 95% ethanol, and concentrated hydrochloric acid.[1]

-

Heat the mixture to a gentle boil under reflux for at least one hour.[1]

-

Pour the hot reaction mixture into a beaker containing ice, which will cause the product to precipitate.[1]

-

Make the solution basic by adding a 50% sodium hydroxide solution while stirring. Check the pH with litmus paper.[1]

-

Collect the crude 4-bromo-2-chloroaniline by vacuum filtration and wash thoroughly with cold water.[1]

-

The product can be further purified by recrystallization from a suitable solvent like hexanes.[1]

The regioselectivity of the halogenation steps is a critical aspect of this synthetic route.

-

Acetylation: The initial acetylation of the highly reactive amino group in aniline to a less activating acetamido group is crucial. This transformation prevents polysubstitution and oxidation side reactions during the subsequent halogenation steps.[2] The acetamido group is an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.[3]

-

Bromination: The bromination of acetanilide occurs predominantly at the para-position. While the acetamido group directs to both ortho and para positions, the steric bulk of the acetyl group hinders the approach of the electrophile to the ortho positions, making the para-substituted product the major isomer.[3][4]

-

Chlorination: With the para-position blocked by a bromine atom, the subsequent electrophilic chlorination is directed to one of the ortho-positions relative to the activating acetamido group. The bromine atom, although deactivating overall due to its inductive effect, is also an ortho-, para-director and its presence reinforces the directing effect of the acetamido group towards the desired position.[5]

Route 2: Synthesis from 2-Chloroaniline

A more direct approach to 4-bromo-2-chloroaniline involves the direct bromination of 2-chloroaniline.

Caption: Direct synthesis of 4-bromo-2-chloroaniline from 2-chloroaniline.

-

Dissolve 2-chloroaniline and potassium bromide in a mixture of acetic acid and water in a three-neck flask.[6]

-

Maintain the reaction temperature at 25°C with magnetic stirring in a thermostatic water bath.[6]

-

Slowly add a solid brominating agent, such as ZnAl-BrO₃-LDHs, to the reaction mixture over a period of 15 minutes.[6]

-

Continue stirring for one hour at 25°C.[6]

-

After the reaction is complete, extract the mixture with dichloromethane.[6]

-

Combine the organic phases and purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain 4-bromo-2-chloroaniline. A yield of 78% has been reported for this method.[6]

In this route, the directing effects of the amino group and the chlorine atom on the aromatic ring determine the position of bromination. The amino group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The powerful activating effect of the amino group directs the incoming bromine electrophile to the para-position relative to it, which is also the para-position relative to the chlorine atom, leading to the desired 4-bromo-2-chloroaniline.

Comparison of the Synthetic Routes

| Feature | Route 1 (from Aniline) | Route 2 (from 2-Chloroaniline) |

| Number of Steps | Four steps | One step |

| Starting Material | Aniline (readily available, inexpensive) | 2-Chloroaniline (less common than aniline) |

| Reagents | Acetic anhydride, bromine, chlorine source, acids, bases | Brominating agent (e.g., KBr, specialized layered double hydroxides) |

| Process Complexity | More complex due to multiple steps and purifications | Simpler, more direct process |

| Control of Regioselectivity | Excellent control through the use of a protecting group | Relies on the inherent directing effects of the substituents |

| Potential Hazards | Use of bromine and generation of chlorine gas require careful handling | Depends on the specific brominating agent used |

| Overall Yield | Can be moderate to good, but losses can occur at each step | Potentially higher overall yield in a single step (e.g., 78% reported)[6] |

Expert Insight: While the multi-step synthesis from aniline offers precise control over the regiochemistry, the direct bromination of 2-chloroaniline is a more atom-economical and efficient approach, provided the starting material is readily available. For large-scale synthesis, the shorter route is generally preferred to minimize processing time and waste generation.

Final Step: Boc Protection of 4-Bromo-2-chloroaniline

The final step in the synthesis of the target compound is the protection of the amino group of 4-bromo-2-chloroaniline with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.

Reaction Scheme

Caption: Boc protection of 4-bromo-2-chloroaniline to yield the final product.

Step-by-Step Experimental Protocol

While a specific protocol for the Boc protection of 4-bromo-2-chloroaniline is not extensively detailed in the literature, the following general procedure for the Boc protection of aromatic amines is highly reliable and can be readily adapted.[7]

-

Dissolve 4-bromo-2-chloroaniline in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Add a suitable base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O), either neat or as a solution in the same solvent, dropwise at room temperature.

-